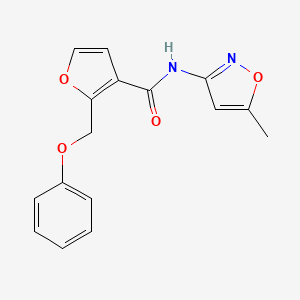

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide

Description

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide core substituted with a phenoxymethyl group and a 5-methyl-1,2-oxazol-3-yl moiety. The 5-methyl-1,2-oxazol-3-yl group is a recurring pharmacophore in medicinal chemistry, often linked to enhanced binding affinity and metabolic stability .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-11-9-15(18-22-11)17-16(19)13-7-8-20-14(13)10-21-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHMPWONWMFFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Coupling of the Furan and Oxazole Rings: The two rings can be coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, under palladium catalysis.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, typically involving the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (Cl₂, Br₂), nucleophiles (NaOH, NH₃), and electrophiles (alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound

- Core Structure: Furan-3-carboxamide with phenoxymethyl and 5-methyl-1,2-oxazol-3-yl substituents.

- Synthetic Route: Not explicitly described, but analogous compounds (e.g., sulfonamides in ) are synthesized via condensation reactions under reflux or microwave irradiation, yielding 50–97% .

Analog 1: [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-ethyl-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]azanium ()

- Core Structure : Azanium cation with dual oxazole and benzodioxin substituents.

- Synthesis : Likely involves multi-step alkylation and amidation.

- Key Difference : Charged azanium group may enhance solubility compared to the neutral target compound .

Analog 2: 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (Compound 3b, )

- Core Structure : Sulfonamide with isoindole and oxazole groups.

- Synthesis : Microwave-assisted reaction (88% yield) improves efficiency over traditional reflux (50%) .

Analog 3: 2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide ()

- Core Structure : Acetamide with dimethoxyphenyl and oxazole substituents.

- Synthesis : Standard amide coupling.

- Key Difference: Acetamide linkage and methoxy groups may reduce steric hindrance compared to the target compound’s bulkier phenoxymethyl furan .

Antiviral Potential

- Target Compound : Likely interacts with viral polymerases (e.g., MPXV DPol) based on structural similarity to compounds in and , which showed docking scores of -10.2 to -12.4 kcal/mol and stable MD simulations (RMSD < 2 Å) .

- Analog 1 : Exhibited strong binding to MPXV A42R protein, suggesting dual-target inhibition .

- Analog 4: N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide () : Nitrophenyl and benzoxazolyl groups may enhance cross-membrane transport, improving antiviral efficacy .

Anticancer Activity

- Analog 2 (Compound 3b) : Demonstrated anticancer properties via sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) .

- Analog 5: 4-[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (): Metal-chelating ability via dihydroxybenzylidene may enable anticancer activity through redox cycling .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |

|---|---|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | ~450 g/mol | ~385 g/mol | ~276 g/mol |

| LogP | ~3.5 (moderate lipophilicity) | ~2.8 (higher polarity) | ~2.1 (sulfonamide) | ~2.9 (methoxy groups) |

| Solubility | Moderate (carboxamide) | High (charged group) | Low (rigid isoindole) | Moderate (acetamide) |

| Metabolic Stability | Likely stable (oxazole) | Variable (azanium) | High (sulfonamide) | Moderate (methoxy) |

Drug-Likeness and ADMET Profiles

- Target Compound : Predicted to follow Lipinski’s rules (MW < 500, LogP < 5). The oxazole ring may reduce CYP450-mediated metabolism .

- Analog 3 (M10, ) : Screened for ADMET properties with favorable results, suggesting low toxicity and high oral bioavailability .

- Analog 2 : Sulfonamide group may increase renal clearance but poses a risk of hypersensitivity .

Key Research Findings and Trends

Oxazole as a Pharmacophore : The 5-methyl-1,2-oxazol-3-yl group enhances binding to viral and cellular targets through hydrogen bonding and π–π interactions .

Synthetic Efficiency : Microwave synthesis (e.g., 88–97% yields in –9) outperforms traditional methods, enabling scalable production of analogs .

Structural Flexibility : Substituting the carboxamide with sulfonamide or acetamide groups modulates target selectivity and solubility .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of:

- Furan ring

- Oxazole ring

- Carboxamide group

This unique arrangement contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, various benzofuran derivatives have shown efficacy against wood-degrading fungi, suggesting that this compound may also possess antifungal activity. In a study evaluating antifungal agents, compounds demonstrated varying inhibition percentages against Poria placenta and Coniophora puteana at different concentrations (500 ppm and 1000 ppm) .

| Compound | Inhibition Percentage at 1000 ppm |

|---|---|

| 5a | 14.6% |

| 5c | 23.0% |

| 5i | 14.7% |

These findings suggest that similar compounds could be explored for their antifungal potential.

Anticancer Activity

The anticancer properties of compounds related to this compound have been investigated through various studies. A notable example is the evaluation of oxadiazole derivatives, which demonstrated significant anticancer activity against human lung carcinoma cell lines (A549) and murine fibroblast cell lines (L929) . The mechanism of action typically involves the modulation of specific molecular targets within cancer cells, leading to inhibited growth and induced apoptosis.

The biological activity of this compound is thought to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.

- Receptor Modulation : It may interact with receptors involved in signaling pathways associated with cell growth and survival.

- Oxidative Stress Induction : The compound could induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Case Study 1: Antifungal Evaluation

In a comparative study on antifungal agents, several derivatives were synthesized and tested against fungal strains. The results indicated that while some compounds showed minimal activity at lower concentrations (500 ppm), they exhibited enhanced efficacy at higher concentrations (1000 ppm), highlighting the importance of dosage in achieving desired biological effects .

Case Study 2: Anticancer Screening

Another study focused on the anticancer potential of oxazole derivatives demonstrated promising results in inhibiting tumor growth in vitro. The study utilized cell viability assays to assess the effectiveness of these compounds against various cancer cell lines, revealing significant IC50 values that warrant further investigation into their therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.